molecular formula C16H12F2O B15124874 Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-

Cat. No.: B15124874
M. Wt: 258.26 g/mol
InChI Key: JQQYFHVXFOMLGI-UHFFFAOYSA-N
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Description

This compound (CAS 167155-76-2) is a complex polycyclic molecule with a dibenzo-fused cyclopropane and cycloheptene system. Its molecular formula is C₁₆H₁₂F₂O, and it has a molecular weight of 258.26 g/mol . The stereochemistry is defined as (1aα,6β,10bα), indicating specific spatial arrangements critical to its reactivity and biological activity. Eli Lilly and Company highlighted its role as a synthetic intermediate in forming piperazine derivatives for cancer chemotherapy, emphasizing the importance of stereochemical control during synthesis .

Properties

IUPAC Name

3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQYFHVXFOMLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- involves multiple steps, typically starting with the preparation of the dibenzocycloheptene core. This can be achieved through a series of cyclization reactions. The introduction of the cyclopropane ring is often accomplished using cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene. The fluorine atoms are introduced through fluorination reactions, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group is typically introduced through hydrolysis or oxidation reactions.

Chemical Reactions Analysis

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the hydroxyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, or as a ligand for specific receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Dibenzo[a,e]cyclooctene,5,6,11,12-tetradehydro- (CAS 53397-65-2)

  • Molecular Formula : C₁₆H₁₀
  • Key Differences : Lacks fluorine and hydroxyl groups; features a fully unsaturated cyclooctene ring instead of a cycloheptene-cyclopropane fusion.
  • Properties: Ionization Energy (IE): 7.76 eV (NIST) Calculated logP (octanol/water): 2.800 Water Solubility (log₁₀WS): -4.55 (Crippen method)

b. 1H-1-Oxa-2-aza-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphto[2,1-d]isoxazole (7b)

  • Structure : Isoxazole-fused naphtho system with chloro and phenethylpiperidinyl substituents.
  • Synthesis: Reflux with hydroxylamine hydrochloride in ethanol/acetic acid, followed by purification via flash chromatography .
  • Contrast : The target compound lacks heteroatoms like nitrogen and chlorine, relying instead on fluorine and hydroxyl groups for functional diversity.
Physicochemical Properties
  • Higher polarity compared to Dibenzo[a,e]cyclooctene due to -OH and -F groups.
  • Reduced lipophilicity relative to Compound 7b, which contains a lipophilic phenethylpiperidinyl group.

Q & A

Basic: What is the molecular structure and stereochemical configuration of this compound?

Answer:
The compound features a fused dibenzocyclopropacycloheptene core with two fluorine atoms at the 1,1-positions and a hydroxyl group at the 6-position. Its stereochemistry is defined as (1aα,6β,10bα), indicating the spatial arrangement of substituents. The molecular formula is C₁₆H₁₂F₂O (MW: 258.26 g/mol), confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The InChI key (1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H) provides a standardized representation of its connectivity and stereochemistry . Structural analogs, such as 10,11-dihydro-5,10-ethano-dibenzo derivatives, highlight the importance of fused ring systems in stabilizing strained cyclopropane moieties .

Basic: What synthetic routes are reported for this compound?

Answer:
Synthesis typically involves multi-step strategies, including:

  • Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution under anhydrous conditions.
  • Cyclopropanation: Transition-metal-catalyzed [2+1] cycloaddition or photochemical methods to form the strained cyclopropane ring.
  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed reductive cyclization) to achieve the (1aα,6β,10bα) configuration.
    For example, analogous compounds (e.g., fluorinated dibenzothiepins) are synthesized via low-temperature lithiation (−78°C) followed by quenching with electrophiles, ensuring regioselectivity .

Advanced: How can NMR and MS data resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Cyclopropane protons : High-field shifts (δ 0.5–2.0 ppm) due to ring strain.
    • Aromatic protons : Splitting patterns (e.g., doublets of doublets) confirm fused benzene rings.
    • Fluorine coupling : ¹⁹F-¹H coupling constants (e.g., ~50 Hz for geminal difluoro groups).
  • MS Fragmentation : Loss of HF (20 amu) or H₂O (18 amu) in electron ionization (EI) spectra confirms labile functional groups.
    Contradictions in data (e.g., unexpected NOE correlations) may arise from dynamic stereochemistry; variable-temperature NMR or DFT calculations can resolve these .

Advanced: What challenges arise in stereochemical control during synthesis, and how are they addressed?

Answer:
The strained cyclopropane ring and fused aromatic system create torsional strain, leading to:

  • Epimerization : Labile stereocenters (e.g., 1aα) may racemize under acidic/basic conditions. Mitigated by using mild reagents (e.g., NaHCO₃ for workup).
  • Diastereomer Formation : Competing transition states in cyclopropanation. Asymmetric catalysis (e.g., Pd/chiraphos complexes) improves enantiomeric excess (ee >90%) .
    Case Study: In analogous dibenzocycloheptenols, kinetic resolution via chiral HPLC separates diastereomers, with ee validated by circular dichroism (CD) .

Advanced: How does fluorination influence the compound’s electronic and reactivity profile?

Answer:

  • Electron-Withdrawing Effect : Fluorine atoms increase ring strain and polarization, enhancing electrophilic reactivity at the hydroxyl group (pKa ~8–10 vs. ~16 for non-fluorinated analogs).
  • Hydrogen Bonding : The difluoro motif stabilizes intermolecular interactions in crystal packing (confirmed via X-ray diffraction) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in fluorinated drug candidates (e.g., 50% longer half-life in vitro) .

Advanced: What computational methods predict the compound’s physicochemical properties?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (RMSD <0.3 ppm vs. experimental) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior.
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and blood-brain barrier penetration (low), critical for pharmacological profiling .

Advanced: How are acid-catalyzed reactions utilized in functionalizing this compound?

Answer:
The hydroxyl group undergoes acid-catalyzed etherification or esterification. For example:

  • Epoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ yields epoxides, with regioselectivity guided by steric effects .
  • Ring-Opening Reactions : Epoxides react with nucleophiles (e.g., Grignard reagents) to form substituted derivatives. Stereochemical outcomes are mapped via NOESY .

Advanced: What contradictions exist in reported data, and how are they reconciled?

Answer:

  • Contradiction 1 : Discrepancies in melting points (e.g., 120–125°C vs. 115–118°C) may arise from polymorphic forms. Solved via powder XRD and DSC analysis.
  • Contradiction 2 : Conflicting NMR assignments for cyclopropane protons. Overcome through 2D NMR (HSQC, HMBC) and comparison to DFT-predicted shifts .

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